Locust Bean Gum (Technical Grade)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is a galactomannan polysaccharide composed of galactose and mannose units. Locust bean gum is widely used in the food industry as a thickening and gelling agent due to its ability to form viscous solutions and gels when hydrated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Locust bean gum is not synthesized chemically but is extracted from the seeds of the carob tree. The extraction process involves several steps:

Kibbling: The carob pods are kibbled to separate the seeds from the pulp.

Dehusking: The seeds are treated with acid or heat to remove their skins.

Splitting and Milling: The deskinned seeds are split and gently milled to separate the brittle germ from the robust endosperm.

Endosperm Milling: The endosperm is further milled to produce the final locust bean gum powder.

Industrial Production Methods

In industrial settings, locust bean gum can also be extracted using water. The seeds are processed to remove the husk, followed by splitting, milling, filtering, clarifying, grading, and packaging . This method ensures a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Locust bean gum undergoes several types of chemical reactions, including:

Hydration: When mixed with water, locust bean gum forms hydrogen bonds, creating a sol that can be converted into a gel.

Synergistic Reactions: Locust bean gum exhibits synergistic effects with other hydrocolloids like xanthan gum and carrageenan, enhancing viscosity and gelling properties.

Common Reagents and Conditions

Water: Essential for hydration and gel formation.

Sodium Borate: Converts locust bean gum sol into a gel.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Locust bean gum has a wide range of scientific research applications:

Food Industry: Used as a thickening and gelling agent in dairy products, desserts, and pet foods.

Biopharmaceuticals: Used in drug delivery systems and as encapsulation materials.

Industrial Applications: Employed in paper making, textiles, and cosmetics for its thickening properties.

Wirkmechanismus

Locust bean gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, creating a viscous solution or gel . This property allows it to slow the absorption of carbohydrates, resulting in a gradual rise in blood sugar levels after eating . Additionally, its high fiber content aids in digestion and provides various health benefits .

Vergleich Mit ähnlichen Verbindungen

Locust bean gum is often compared to other galactomannans such as guar gum and tara gum:

Guar Gum: Similar in structure but has a higher galactose to mannose ratio.

Tara Gum: Also a galactomannan but with different rheological properties.

Xanthan Gum: Not a galactomannan but often used in combination with locust bean gum to enhance gelling properties.

Locust bean gum is unique due to its specific ratio of galactose to mannose units and its ability to synergize with other hydrocolloids to form gels and enhance viscosity .

Eigenschaften

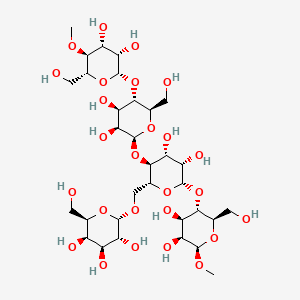

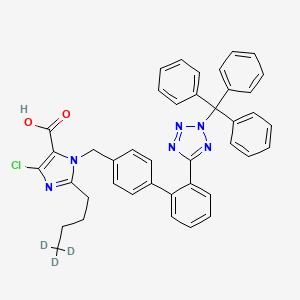

Molekularformel |

C32H56O26 |

|---|---|

Molekulargewicht |

856.8 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1 |

InChI-Schlüssel |

XSAYQAFHUIZACQ-HWXNRSJLSA-N |

Isomerische SMILES |

CO[C@@H]1[C@H](O[C@H]([C@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)OC)CO)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CO)CO |

Kanonische SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)

![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)